Functional Efficacy: Partial vs. Full Agonism at the Human A2A Receptor
2-Iodo-8-ethylaminoadenosine is explicitly designated as a partial agonist of the adenosine A2A receptor in the foundational patent (EP1368364B1) [1]. While exact Emax values for this specific compound are not publicly disclosed in the accessed primary literature, the patent establishes its classification against the full agonist CGS 21680. The seminal van Tilburg et al. (2003) study demonstrates that the 8-alkylamino substitution strategy, when applied to a 2-iodo scaffold, yields compounds that consistently produce submaximal stimulation of cAMP production in CHO cells expressing the human A2A receptor, confirming partial agonism [2]. The parent compound 2-(1-hexynyl)adenosine (compound 3) and its 8-ethylamino derivative (compound 13) both showed submaximal cAMP levels relative to CGS 21680, with the 8-alkylamino group maintaining or slightly modulating the partial agonist character. This contrasts sharply with the reference full agonist CGS 21680, which achieves maximal receptor activation.
| Evidence Dimension | Functional efficacy (intrinsic activity) at human adenosine A2A receptor |
|---|---|
| Target Compound Data | Partial agonist (exact Emax not disclosed in accessed sources; classified as partial agonist in EP1368364B1) |
| Comparator Or Baseline | CGS 21680: Full agonist (Emax = 100% of system maximum). 2-(1-Hexynyl)adenosine (compound 3): Submaximal cAMP production (partial agonist). |
| Quantified Difference | Qualitative difference: 2-iodo-8-ethylaminoadenosine produces submaximal receptor activation vs. full activation by CGS 21680. The class of 8-alkylamino-2-substituted adenosines shows partial agonism, with 8-ethylamino-CPA exhibiting partial A1 agonism in vivo [3]. |
| Conditions | cAMP accumulation assay in CHO cells expressing human A2A receptor (van Tilburg et al., 2003); in vivo cardiovascular assessment in rat for 8-butylaminoadenosine (Roelen et al., 1995). |
Why This Matters
Partial agonism is critical for achieving tissue-selective effects: it exploits differences in receptor reserve and effector coupling to activate A2A receptors in target tissues (e.g., striatum for antipsychotic effects, coronary arteries for vasodilation) while limiting the maximal cardiovascular response that causes hypotension and reflex tachycardia.
- [1] Patent EP1368364B1 / US7112574. "C2, 8-disubstituted adenosine derivatives and their different uses." See [0020]-[0025] for partial agonist designation of compound 8 (2-iodo-8-ethylaminoadenosine). View Source
- [2] van Tilburg, E. W., et al. "2,8-Disubstituted adenosine derivatives as partial agonists for the adenosine A2A receptor." Bioorganic & Medicinal Chemistry 11.10 (2003): 2183-2192. View Source
- [3] Roelen, H., et al. "8-Substituted adenosine and theophylline-7-riboside analogues as potential partial agonists for the adenosine A1 receptor." European Journal of Pharmacology 291.2 (1995): 155-162. View Source
